molecular formula C9H9ClN2O2S B1522080 (2-Amino-benzothiazol-6-yl)-acetic acid hydrochloride CAS No. 1158601-77-4

(2-Amino-benzothiazol-6-yl)-acetic acid hydrochloride

Cat. No. B1522080
CAS RN: 1158601-77-4
M. Wt: 244.7 g/mol
InChI Key: QHRSZQTZNOTXON-UHFFFAOYSA-N
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Description

2-Amino-benzothiazol-6-yl)-acetic acid hydrochloride, commonly known as ABH, is a reagent used in various scientific research applications. It is a white crystalline solid with a molecular weight of 194.64 g/mol and a melting point of 150-152°C. ABH is a widely used reagent in organic synthesis and is frequently used as a catalyst in a variety of reactions. ABH has also been used in a variety of biochemical and physiological experiments, and its mechanism of action has been studied extensively. In

Scientific Research Applications

Synthesis and Microbial Studies

Researchers have synthesized various derivatives of (2-Amino-benzothiazol-6-yl)-acetic acid hydrochloride for microbial studies. For instance, Patel and Agravat (2007) explored the synthesis of new pyridine derivatives with antibacterial and antifungal activities, showcasing the compound's utility in developing potential antimicrobial agents (Patel & Agravat, 2007).

Antitumor Activity

The antitumor potential of (2-Amino-benzothiazol-6-yl)-acetic acid hydrochloride derivatives has been a significant area of investigation. Kashiyama et al. (1999) studied the C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles, highlighting their role in the compound's mode of action against cancer (Kashiyama et al., 1999).

Antiparasitic Properties

Delmas et al. (2002) investigated the in vitro antiparasitic properties of 6-Nitro- and 6-amino-benzothiazoles against Leishmania infantum and Trichomonas vaginalis. Their work demonstrates the compound's potential in treating parasitic infections, highlighting its selective antiproliferative activity against certain parasites (Delmas et al., 2002).

Chemical Properties and Reactivity

Baudet and Otten (1970) studied the decarboxylation of (benzothiazolyl-2)-acetic acid derivatives, revealing insights into the compound's chemical reactivity and stability under various conditions. This research provides foundational knowledge for further chemical manipulations and applications of these compounds (Baudet & Otten, 1970).

Corrosion Inhibition

Hu et al. (2016) conducted experimental and theoretical studies on benzothiazole derivatives as corrosion inhibitors for carbon steel. Their findings suggest that these compounds could be used to prevent corrosion in industrial applications, offering a novel approach to materials protection (Hu et al., 2016).

properties

IUPAC Name

2-(2-amino-1,3-benzothiazol-6-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S.ClH/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9;/h1-3H,4H2,(H2,10,11)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRSZQTZNOTXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)SC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-benzothiazol-6-yl)-acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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